Detomidine carboxylic acid

Beschreibung

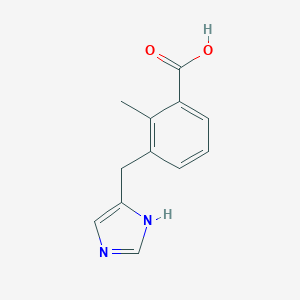

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(5-10-6-13-7-14-10)3-2-4-11(8)12(15)16/h2-4,6-7H,5H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLYCKVCJPJDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90151156 | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115664-39-6 | |

| Record name | 3-(1H-Imidazol-5-ylmethyl)-2-methylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115664-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115664396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Detomidine 3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90151156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Metabolism of Detomidine in Equines: A Technical Overview

Central to the clinical application and regulatory control of the sedative and analgesic agent detomidine in horses is a comprehensive understanding of its metabolic fate. This technical guide provides an in-depth analysis of the biotransformation of detomidine in equines, with a focus on its primary metabolites. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental methodologies, and visual representations of the metabolic processes.

The Primary Metabolite: Detomidine Carboxylic Acid

The predominant metabolite of detomidine in horses is this compound (COOH-detomidine).[1] This metabolite is formed through a two-step process involving initial hydroxylation of the parent compound to 3-hydroxy-detomidine (OH-detomidine), which is subsequently oxidized to the carboxylic acid derivative.[2] Studies have consistently shown that this compound is the most abundant metabolite found in equine urine, accounting for over two-thirds of the total metabolites.[1]

Another significant, though less abundant, metabolite is 3-hydroxy-detomidine, which can also be found in its glucuronide conjugated form.[1] While 3-hydroxy-detomidine is detected in plasma sooner than this compound, the latter exhibits a much greater area under the curve (AUC), indicating a higher overall exposure.[3]

Quantitative Pharmacokinetics of Detomidine and its Metabolites

The pharmacokinetic profiles of detomidine and its primary metabolites have been characterized in horses following intravenous (IV) administration. The data, summarized in the tables below, provide key insights into the absorption, distribution, metabolism, and excretion of these compounds.

Table 1: Pharmacokinetic Parameters of Detomidine and its Metabolites in Equine Plasma Following a Single Intravenous Administration of 30 µg/kg Detomidine.

| Parameter | Detomidine | 3-Hydroxy-detomidine | 3-Carboxy-detomidine |

| Tmax (h) | - | 0.8 ± 0.0 | 3.0 ± 0.0 |

| Cmax (ng/mL) | 234.5 ± 155.9 | 6.3 ± 3.6 | 4.0 ± 0.8 |

| AUC0-t (h·ng/mL) | 64.5 ± 13.4 | 31.0 ± 12.2 | 74.7 ± 2.9 |

| t1/2 (h) | 0.52 ± 0.1 | 8.5 ± 8.7 | 17.4 ± 4.5 |

| CL (mL/h/kg) | 60.0 ± 12.0 | - | - |

Data presented as mean ± standard deviation.

Experimental Protocols

The identification and quantification of detomidine and its metabolites are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a synthesized protocol based on methodologies reported in peer-reviewed literature.

Sample Collection and Preparation

Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points following detomidine administration. Plasma is separated by centrifugation and stored at -20°C until analysis. For urine analysis, samples are collected via free catch or catheterization.

A common method for extracting detomidine and its metabolites from plasma is solid-phase extraction (SPE). While specific protocols may vary, a general workflow is as follows:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The reconstituted samples are analyzed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.

| Parameter | Description |

| Column | C18 reversed-phase column (e.g., 10 cm × 2.1 mm, 3 µm particle size)[1] |

| Mobile Phase A | 0.2% Formic acid in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 0.35 mL/min[1] |

| Gradient | A linear gradient is typically employed. For example, hold at 1.0% B for 0.33 min, increase to 15% B over 3.34 min, then increase to 95% B over 5.17 min.[1] |

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Detomidine | 187.4 | 81.2 |

| 3-Hydroxy-detomidine | 203.2 | 185.0 |

| 3-Carboxy-detomidine | 217.1 | 199.1 |

| 3-Hydroxy-detomidine-d4 (Internal Standard) | 207.2 | 81.2 |

Method Validation

The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LLOQ).

| Parameter | Detomidine | 3-Hydroxy-detomidine | 3-Carboxy-detomidine |

| LLOQ (plasma, ng/mL) | 0.02 - 0.5 | 0.1 - 0.2 | 0.2 - 0.5 |

| LOD (plasma, ng/mL) | ~0.025 | - | - |

| Intraday Accuracy (%) | 99 - 106 | < 10 | < 10 |

| Intraday Precision (%) | 2 - 9 | < 10 | < 10 |

Metabolic Pathway of Detomidine in Horses

The biotransformation of detomidine in horses primarily involves oxidation reactions. The initial and key step is the hydroxylation of the methyl group on the imidazole ring to form 3-hydroxy-detomidine. This intermediate is then further oxidized to the corresponding carboxylic acid, which is the main excretory product. Glucuronidation of 3-hydroxy-detomidine also occurs to a lesser extent.

References

An In-depth Technical Guide to the Synthesis and Purification of Detomidine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detomidine carboxylic acid is the principal metabolite of detomidine, a potent α2-adrenergic agonist used primarily as a sedative and analgesic in veterinary medicine. The availability of pure this compound is crucial for pharmacokinetic studies, drug metabolism research, and for use as a reference standard in analytical chemistry. This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, including detailed experimental protocols and data presentation. A plausible synthetic route is proposed, and purification strategies from both synthetic reactions and biological matrices are discussed.

Introduction

Detomidine undergoes extensive metabolism in vivo, with the primary route of biotransformation being the oxidation of the methyl group on the phenyl ring to a carboxylic acid, forming this compound.[1][2] This metabolite is then largely excreted in the urine.[1][2] Understanding the synthesis and purification of this key metabolite is essential for a variety of research and development activities in the pharmaceutical sciences. This guide aims to provide the necessary technical details to enable the production and isolation of high-purity this compound.

Metabolic Pathway of Detomidine

Detomidine is metabolized in the liver primarily through hydroxylation of the methyl group, which is subsequently oxidized to the carboxylic acid. This process is a common metabolic pathway for compounds containing an aromatic methyl group.

Caption: Metabolic conversion of detomidine to this compound.

Synthesis of this compound

While this compound is naturally produced as a metabolite, a targeted chemical synthesis is often desirable for obtaining larger quantities for research purposes. A plausible and efficient synthetic strategy involves the direct oxidation of detomidine.

Proposed Synthetic Route: Oxidation of Detomidine

A common method for converting an aromatic methyl group to a carboxylic acid is through oxidation using a strong oxidizing agent such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions.

Reaction Scheme:

Detomidine → this compound

Experimental Protocol: Synthesis of this compound via Oxidation

Materials:

-

Detomidine hydrochloride

-

Potassium permanganate (KMnO₄)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (CH₃OH)

-

Deionized water

Procedure:

-

Dissolution: Dissolve detomidine hydrochloride in a solution of sodium hydroxide in water in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Addition of Oxidizing Agent: Slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) is formed.

-

Filtration: Filter the mixture through a pad of celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.

-

Acidification: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the this compound.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the crude this compound.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification is a critical step to obtain high-purity this compound suitable for analytical and research purposes. The choice of purification method depends on the source of the material (synthesis or biological matrix) and the desired final purity.

Purification from Synthetic Reaction Mixture

The crude product from the synthesis can be purified by recrystallization or chromatography.

4.1.1. Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent system for recrystallization. A mixture of methanol and water or ethanol and water is often effective for polar compounds like carboxylic acids.

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent mixture.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

4.1.2. Experimental Protocol: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.

-

Mobile Phase: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. The addition of a small amount of acetic acid to the mobile phase can improve the peak shape of the carboxylic acid.

-

Procedure:

-

Dissolve the crude product in a minimum amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by TLC.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

Purification from Biological Samples (e.g., Urine)

Isolating this compound from biological matrices requires initial sample preparation to remove proteins and other interfering substances, followed by chromatographic purification.

4.2.1. Experimental Protocol: Solid-Phase Extraction (SPE) and HPLC

Materials:

-

Urine sample containing this compound

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)

-

Methanol

-

Acetonitrile

-

Formic acid or acetic acid

-

Deionized water

-

High-Performance Liquid Chromatography (HPLC) system with a preparative column (e.g., C18)

Procedure:

-

Sample Pre-treatment: Centrifuge the urine sample to remove any particulate matter. Adjust the pH of the supernatant to be acidic (e.g., pH 3-4) with formic or acetic acid.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing methanol and then acidified water through it.

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a low percentage of organic solvent in acidified water to remove polar impurities.

-

Elution: Elute the this compound from the cartridge with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Concentration: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator.

-

Preparative HPLC: Reconstitute the residue in the HPLC mobile phase and inject it onto a preparative C18 column. Use a gradient of acetonitrile in water with a small percentage of formic or acetic acid as the mobile phase.

-

Fraction Collection: Collect the fractions corresponding to the this compound peak.

-

Final Isolation: Combine the pure fractions and lyophilize or evaporate the solvent to obtain the purified this compound.

Purification Workflow Diagram from Biological Sample

Caption: Workflow for purification from a biological sample.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis and purification of this compound. Actual results may vary depending on experimental conditions.

Table 1: Synthesis of this compound

| Parameter | Value |

| Starting Material | Detomidine HCl |

| Oxidizing Agent | KMnO₄ |

| Reaction Time | 4 hours |

| Reaction Temperature | 100 °C (Reflux) |

| Crude Yield | 75% |

| Crude Purity (by HPLC) | ~85% |

Table 2: Purification of this compound

| Purification Method | Purity (by HPLC) | Recovery Yield |

| Recrystallization | >98% | ~80% |

| Column Chromatography | >99% | ~70% |

| SPE followed by Prep-HPLC | >99.5% | ~60% |

Conclusion

This technical guide has outlined the key methodologies for the synthesis and purification of this compound. A plausible synthetic route via the oxidation of detomidine has been proposed, along with detailed protocols for its execution and subsequent purification. Furthermore, methods for the isolation and purification of this metabolite from biological matrices have been described. The provided workflows and data tables offer a comprehensive resource for researchers and professionals in the field of drug development and metabolism. The successful synthesis and purification of this compound will facilitate further research into the pharmacokinetics and analytical detection of detomidine.

References

An In-Depth Technical Guide to the Chemical and Physical Properties of Detomidine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detomidine carboxylic acid, with the IUPAC name 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid, is the principal urinary metabolite of the potent and selective α2-adrenergic agonist, detomidine.[1][2][3] Detomidine is widely used in veterinary medicine as a sedative and analgesic agent, primarily in horses.[4][5] Understanding the chemical and physical properties of its major metabolite, this compound, is crucial for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for the development of analytical methods for monitoring drug metabolism and clearance. This guide provides a detailed overview of the known chemical and physical characteristics of this compound, along with experimental methodologies and relevant pathway information.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| Chemical Name | 3-(1H-imidazol-5-ylmethyl)-2-methylbenzoic acid | [6] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |

| Molecular Weight | 216.24 g/mol | [4] |

| CAS Number | 115664-39-6 | [1][4] |

| Appearance | White to off-white solid | [6] |

| Melting Point | >265 °C (decomposes) | [6] |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| SMILES | CC1=C(C=CC=C1C(=O)O)CC2=CN=CN2 | [1][6] |

| InChI Key | UYLYCKVCJPJDEL-UHFFFAOYSA-N | [6] |

Metabolism and Pharmacokinetics

Detomidine undergoes extensive metabolism in the liver, primarily through oxidation.[5] The major metabolic pathway involves the hydroxylation of the methyl group on the phenyl ring to form hydroxydetomidine, which is then further oxidized to this compound.[2][3] This carboxylic acid metabolite is the most abundant metabolite found in the urine of horses treated with detomidine.[1][3]

Pharmacokinetic studies in horses have shown that after intravenous or intramuscular administration of detomidine, this compound is readily formed and has a significantly greater area under the curve (AUC) compared to hydroxydetomidine, indicating that it is the major circulating metabolite.[7]

Experimental Protocols

Synthesis of this compound

-

Preparation of a suitable protected imidazole precursor: This would likely involve protecting the imidazole nitrogen to prevent side reactions.

-

Introduction of the methylbenzoic acid moiety: This could be achieved through a cross-coupling reaction, such as a Suzuki or Stille coupling, between the imidazole precursor and a suitably substituted methylbenzoic acid derivative.

-

Deprotection: Removal of the protecting group from the imidazole ring to yield the final product.

A more specific, though not fully detailed, synthetic approach for the parent compound, detomidine, involves a Grignard reaction between 2,3-dimethylbromobenzene and 1H-imidazole-4-carboxamide, followed by reduction.[5] Modification of this approach to introduce a carboxylic acid group could be a potential synthetic strategy.

Analytical Methods

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary analytical technique for the identification and quantification of this compound in biological matrices such as plasma and urine.[7][8]

-

Sample Preparation: A common method for plasma samples involves protein precipitation with acetonitrile. The supernatant is then typically diluted and injected into the LC-MS system.[9]

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is employed for separation. A C18 column is commonly used with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic modifier (e.g., acetonitrile or methanol).[10]

-

Mass Spectrometry: Detection is achieved using a mass spectrometer, often a triple quadrupole instrument, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. The transition of the protonated molecule [M+H]⁺ to specific product ions is monitored.

References

- 1. Metabolism of detomidine in the rat. I. Comparison of 3H-labelled metabolites formed in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. madbarn.com [madbarn.com]

- 3. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. zoetisus.com [zoetisus.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815) [hmdb.ca]

- 7. researchgate.net [researchgate.net]

- 8. Effects of atipamezole, detomidine and medetomidine on release of steroid hormones by porcine adrenocortical cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of this compound as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Detomidine Metabolism and Excretion in Equine Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metabolic and excretory pathways of detomidine in equine models. Detomidine, an α2-adrenergic receptor agonist, is widely used in veterinary medicine for sedation and analgesia, particularly in horses.[1] Understanding its pharmacokinetic profile is crucial for optimizing clinical efficacy and ensuring regulatory compliance in competitive animals.

Core Metabolic Pathways

In the horse, detomidine undergoes extensive metabolism primarily through oxidation and conjugation reactions before excretion.[2] The parent drug is rapidly distributed and metabolized, with an elimination half-life of approximately 30 minutes following intravenous (IV) administration and about one hour after intramuscular (IM) injection.[3][4] The primary metabolic processes occur in the liver and involve both Phase I and Phase II mechanisms.[2]

The main identified metabolites are:

-

3-Hydroxy-detomidine (OH-detomidine): Formed through oxidation of the methyl group on the benzene ring.[2] This metabolite appears rapidly in plasma.[3][4]

-

Detomidine 3-carboxylic acid (COOH-detomidine or Carboxydetomidine): Results from the further oxidation of 3-hydroxy-detomidine.[2] This is the major urinary metabolite, accounting for over two-thirds of the metabolites found in urine.[5]

-

Glucuronide Conjugates: Both 3-hydroxy-detomidine and a minor metabolite, N-hydroxy-detomidine, are conjugated with glucuronic acid to increase their water solubility for renal excretion.[2][5]

While 3-hydroxy-detomidine is detected sooner in plasma, carboxydetomidine has a significantly greater area under the curve (AUC), indicating higher overall exposure.[3][4][6]

References

- 1. Detomidine - Wikipedia [en.wikipedia.org]

- 2. thomastobin.com [thomastobin.com]

- 3. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. madbarn.com [madbarn.com]

- 5. Identification of detomidine carboxylic acid as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Genesis of a Key Metabolite: A Technical Guide to the Discovery and History of Detomidine Carboxylic Acid

For Immediate Release

TURKU, Finland – December 7, 2025 – This technical guide provides an in-depth exploration of the discovery, history, and biochemical characteristics of detomidine carboxylic acid, the principal urinary metabolite of the potent α2-adrenergic agonist, detomidine. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental protocols from seminal studies, and visualizes the metabolic pathways and analytical workflows involved in its characterization.

Introduction

Detomidine, a widely used sedative and analgesic in veterinary medicine, undergoes extensive metabolism in the body. The identification and characterization of its metabolites are crucial for understanding its pharmacokinetic profile, duration of action, and for developing comprehensive drug testing and withdrawal protocols. Among its various metabolic products, this compound has been identified as the most abundant metabolite excreted in urine. This guide delves into the scientific journey of its discovery and the subsequent research that has defined its place in the metabolic fate of detomidine.

Discovery and Initial Identification

The first definitive identification of this compound was reported in a pivotal 1992 study by Salonen and colleagues.[1] This research was instrumental in elucidating the primary metabolic pathway of detomidine in horses.

Seminal Study: Salonen et al. (1992)

The study aimed to identify the major urinary metabolites of detomidine in horses following oral and intravenous administration. Through a combination of chromatography and mass spectrometry, the researchers successfully isolated and characterized this compound as the predominant metabolite.

Experimental Protocol: Metabolite Identification in Horse Urine (Salonen et al., 1992)

-

Animal Dosing: Two stallions were administered detomidine orally, and one mare received an intravenous dose of [3H]-labeled detomidine.

-

Sample Collection: Urine samples were collected at various time points post-administration.

-

Sample Preparation: Urine samples were subjected to enzymatic hydrolysis with β-glucuronidase to cleave any potential glucuronide conjugates. The samples were then extracted using solid-phase extraction (SPE) columns.

-

Chromatographic Separation: The extracted metabolites were separated using high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Analysis: The separated compounds were analyzed by mass spectrometry (MS) to determine their molecular weights and fragmentation patterns, which were then compared to synthesized reference standards for definitive identification.

The study revealed that this compound accounted for over two-thirds of the total metabolites in all collected urine fractions, establishing it as the major urinary metabolite of detomidine in horses.[1]

Metabolic Pathway

The formation of this compound from detomidine is a multi-step enzymatic process primarily occurring in the liver. This biotransformation is a key component of the body's mechanism to detoxify and eliminate the parent drug.

Proposed Enzymatic Conversion

The metabolic conversion of detomidine to its carboxylic acid derivative is believed to proceed through a two-step oxidation process, likely mediated by the Cytochrome P450 (CYP) family of enzymes.[2][3][4]

-

Hydroxylation: The initial step involves the hydroxylation of one of the methyl groups on the 2,3-dimethylphenyl ring of detomidine to form 3-hydroxydetomidine (OH-detomidine).

-

Oxidation: The newly formed hydroxymethyl group is then further oxidized to a carboxylic acid, yielding this compound (COOH-detomidine).

While the specific CYP isozymes responsible for detomidine metabolism have not been definitively identified in all species, studies on the structurally similar α2-agonist, medetomidine, suggest the involvement of CYP2A6, CYP2D, CYP2E, and CYP3A isoforms.[2]

Pharmacokinetics and Quantitative Data

Subsequent studies have provided valuable quantitative data on the pharmacokinetic profile of detomidine and its metabolites, including this compound. A notable study by Grimsrud and colleagues in 2009 provided a detailed analysis in horses.[5][6][7][8]

Pharmacokinetic Parameters (Grimsrud et al., 2009)

This study described the pharmacokinetics of detomidine and its metabolites, 3-hydroxydetomidine (OH-detomidine) and detomidine 3-carboxylic acid (COOH-detomidine), following intravenous (IV) and intramuscular (IM) administration in horses.

Experimental Protocol: Pharmacokinetic Analysis in Horses (Grimsrud et al., 2009)

-

Study Design: A balanced crossover design was used with eight horses.

-

Drug Administration: Horses received a single dose of detomidine (30 µg/kg) via both IV and IM routes in separate phases.

-

Sample Collection: Blood samples were collected at predetermined time points.

-

Analytical Method: Plasma concentrations of detomidine, OH-detomidine, and COOH-detomidine were measured using liquid chromatography-mass spectrometry (LC-MS).

The study found that while OH-detomidine was detected sooner, COOH-detomidine had a much greater area under the curve (AUC), reinforcing its status as a major metabolite.[5][6][8]

| Parameter | Detomidine (IV) | Detomidine (IM) | OH-detomidine | COOH-detomidine |

| Elimination Half-life (t½) | ~30 min | ~1 hour | - | - |

| Clearance (Cl) | 12.41 ± 3.14 mL/min/kg | - | - | - |

| Volume of Distribution (Vd) | 470 ± 150 mL/kg | - | - | - |

| Area Under the Curve (AUC) | - | - | Lower | Higher |

Table 1: Summary of Pharmacokinetic Data from Grimsrud et al. (2009).[5][6][8]

Synthesis and Analytical Standards

The synthesis of detomidine itself typically involves a Grignard reaction between a substituted phenylmagnesium bromide and an imidazole-4-carboxaldehyde derivative.[11] A plausible synthetic route to this compound for use as a reference standard could involve similar organometallic chemistry or the oxidation of a suitable detomidine precursor.

Pharmacological Activity

A crucial aspect of understanding a drug's metabolite profile is determining the pharmacological activity of the metabolites themselves. In the case of detomidine, the parent compound is a potent α2-adrenergic agonist.[12] While direct studies on the pharmacological activity of this compound are limited in the public domain, it is generally understood that the addition of a polar carboxylic acid group significantly alters the molecule's ability to cross the blood-brain barrier and interact with the α2-adrenergic receptors. Therefore, this compound is presumed to be pharmacologically inactive as a sedative or analgesic.[13][14]

Conclusion

This compound stands as the primary urinary metabolite of detomidine, a fact established through rigorous scientific investigation. Its discovery and subsequent characterization have been pivotal in building a comprehensive understanding of the pharmacokinetics of detomidine. While presumed to be pharmacologically inactive, its prominence in excretion profiles makes it a critical analyte for drug metabolism and doping control studies in veterinary sports. Future research may focus on further delineating the specific enzymatic pathways involved in its formation and exploring its potential as a biomarker for detomidine administration.

References

- 1. Identification of this compound as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Multi-step oxidations catalyzed by cytochrome P450 enzymes: Processive vs. distributive kinetics and the issue of carbonyl oxidation in chemical mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Systematic study on the mechanism of aldehyde oxidation to carboxylic acid by cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. researchgate.net [researchgate.net]

- 10. scbt.com [scbt.com]

- 11. CN101941944A - Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt - Google Patents [patents.google.com]

- 12. Evaluation of the alpha 1- and alpha 2-adrenoceptor effects of detomidine, a novel veterinary sedative analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

Pharmacological Activity of Detomidine Carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Detomidine is a potent α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties.[1][2] Its metabolism is a critical aspect of its overall pharmacological profile. This technical guide provides a comprehensive overview of the pharmacological activity of its major metabolite, detomidine carboxylic acid. While detomidine's effects are well-documented, this guide focuses on the available data and the inferred activity of its primary metabolic product. The document summarizes pharmacokinetic data, outlines key experimental methodologies for assessing α2-adrenergic activity, and presents signaling pathways and experimental workflows through detailed diagrams.

Introduction

Detomidine exerts its effects by acting as an agonist at α2-adrenergic receptors, leading to a decrease in the release of norepinephrine and subsequent sedation, analgesia, and muscle relaxation.[3] The biotransformation of detomidine occurs primarily in the liver, leading to the formation of several metabolites.[3] The most abundant of these is this compound (also referred to as COOH-detomidine).[1][4][5][6][7] Understanding the pharmacological profile of this major metabolite is crucial for a complete comprehension of detomidine's duration of action and overall safety profile.

Metabolism of Detomidine

The metabolic pathway of detomidine primarily involves oxidation. The initial step is the hydroxylation of the methyl group on the imidazole ring to form 3-hydroxy-detomidine (OH-detomidine). This intermediate is then further oxidized to this compound.[8] This carboxylic acid metabolite is the principal form in which detomidine is excreted in the urine.[1][5][6]

Pharmacokinetics of Detomidine and its Metabolites

Pharmacokinetic studies in horses have provided valuable data on the absorption, distribution, metabolism, and excretion of detomidine and its major metabolites. Following administration, detomidine is rapidly metabolized, and while the parent drug has a relatively short half-life, its metabolites can be detected for a more extended period.[2][4][9][10][11]

| Parameter | Detomidine (IV) | 3-Hydroxy-detomidine (after IV detomidine) | This compound (after IV detomidine) | Reference |

| Tmax (Time to Peak Concentration) | ~1.5 min | ~0.8 h | ~3.0 h | [8][12] |

| Cmax (Peak Plasma Concentration) | ~105.4 ng/mL | ~6.3 ng/mL | ~4.0 ng/mL | [8][12] |

| t½ (Elimination Half-life) | ~0.52 h | ~8.5 h | ~17.4 h | [8] |

| AUC₀-t (Area Under the Curve) | ~64.5 h·ng/mL | ~31.0 h·ng/mL | Greater than OH-detomidine | [4][8][9][10] |

Pharmacological Activity of this compound

Current evidence suggests that the metabolites of detomidine, including this compound, are pharmacologically inactive.[2] This assertion is based on the observation that the duration of the sedative and physiological effects of detomidine correlates well with the plasma concentration of the parent drug, not its metabolites.[2][3] The structural modification from a methyl group to a carboxylic acid group at the 3-position of the imidazole ring likely hinders the molecule's ability to bind effectively to the α2-adrenergic receptor.

To date, no studies have been published that provide quantitative data on the binding affinity (e.g., Ki values) or functional activity (e.g., EC50/IC50 values) of this compound at α2-adrenergic receptors. Therefore, it is presumed to not contribute to the pharmacological effects of the parent compound.

Experimental Protocols for Assessing α2-Adrenergic Activity

For researchers interested in formally evaluating the pharmacological activity of this compound or other novel compounds at the α2-adrenergic receptor, the following established experimental protocols are provided as a reference.

In Vitro Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of a test compound for α2-adrenergic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for the α2-adrenergic receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the α2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]-MK-912 (a selective α2-adrenoceptor antagonist).

-

Non-specific binding control: Yohimbine or another high-affinity α2-adrenergic ligand.

-

Test compound (e.g., this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the α2-adrenoceptor in a cold buffer and centrifuge to pellet the membranes. Wash the membranes and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, radioligand, and assay buffer.

-

Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Sedative Effects

This protocol describes a method to evaluate the sedative effects of a test compound in a rodent model.

Objective: To determine if a test compound produces sedative effects and to quantify the dose-response relationship.

Materials:

-

Test animals (e.g., male C57BL/6 mice, 8-10 weeks old).

-

Test compound (e.g., this compound) dissolved in a suitable vehicle.

-

Positive control (e.g., detomidine or another known sedative).

-

Vehicle control.

-

Apparatus for assessing sedation (e.g., open field arena, locomotor activity chambers).

-

Syringes and needles for administration (e.g., intraperitoneal injection).

Procedure:

-

Acclimation: Acclimate the animals to the housing and testing environment for at least one week before the experiment.

-

Habituation: On the day of the experiment, habituate the animals to the testing apparatus for a short period (e.g., 10 minutes).

-

Dosing: Randomly assign animals to treatment groups (vehicle, positive control, and different doses of the test compound). Administer the treatments via the chosen route (e.g., i.p.).

-

Observation: At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animals in the testing apparatus and record their locomotor activity for a set duration (e.g., 5-10 minutes).

-

Parameters Measured:

-

Horizontal activity: Total distance traveled, number of ambulatory movements.

-

Vertical activity: Number of rearing events.

-

Behavioral scoring: Use a sedation scoring system to assess posture, righting reflex, and responsiveness to stimuli.

-

-

Data Analysis: Compare the locomotor activity and sedation scores between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). Plot the dose-response curves for the measured parameters.

Experimental Workflows

The following diagrams illustrate typical workflows for the in vitro and in vivo assessment of a test compound's pharmacological activity.

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. zoetisus.com [zoetisus.com]

- 4. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. madbarn.com [madbarn.com]

- 6. Identification of this compound as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Immunomart [immunomart.com]

- 8. Intravenous Pharmacokinetic Study of Detomidine and Its Metabolites in Equines for Misuse Prevention in Doping Control [journal-dtt.org]

- 9. madbarn.com [madbarn.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics and pharmacodynamics of detomidine following sublingual administration to horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Plasma concentrations, behavioural and physiological effects following intravenous and intramuscular detomidine in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review on Detomidine carboxylic acid research

An In-depth Technical Guide on Detomidine Carboxylic Acid

Introduction

Detomidine is a potent α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties.[1] Following administration, detomidine undergoes biotransformation, leading to the formation of several metabolites. Among these, this compound (also referred to as COOH-detomidine or carboxydetomidine) has been identified as the primary urinary metabolite in horses.[1][2][3] Understanding the pharmacokinetics, metabolism, and analytical detection of this metabolite is crucial for drug development, clinical pharmacology, and regulatory control in equine sports. This guide provides a comprehensive review of the existing research on this compound, presenting quantitative data, experimental methodologies, and key metabolic and experimental workflows.

Metabolism of Detomidine

The biotransformation of detomidine primarily occurs in the liver. The metabolic pathway involves hydroxylation followed by oxidation. Initially, detomidine is metabolized to 3-hydroxy-detomidine (OH-detomidine). This intermediate is then further oxidized to form this compound.[4] Another identified metabolite is the glucuronic acid conjugate of hydroxydetomidine. However, studies have consistently shown that this compound is the most abundant metabolite, constituting more than two-thirds of the total metabolites found in horse urine.[3]

Figure 1: Metabolic pathway of Detomidine.

Pharmacokinetics of Detomidine and its Metabolites

The pharmacokinetic profiles of detomidine and its primary metabolites, 3-hydroxy-detomidine and this compound, have been characterized in horses following intravenous (IV), intramuscular (IM), and sublingual administration.

Following intravenous administration, detomidine is rapidly distributed and eliminated, with a half-life of approximately 30 minutes.[5][6] The elimination half-life extends to about one hour when administered intramuscularly.[5][6] While the metabolite 3-hydroxy-detomidine is detected in plasma sooner than this compound, the latter has a significantly greater area under the curve (AUC), indicating higher overall exposure.[5][6]

Quantitative Pharmacokinetic Data

The tables below summarize key pharmacokinetic parameters from studies in horses.

Table 1: Pharmacokinetic Parameters of Detomidine in Horses (IV Administration)

| Parameter | Mean | Median | Range | Unit | Source |

|---|---|---|---|---|---|

| Clearance | 12.41 | 11.66 | 10.10 - 18.37 | ml/min/kg | [5][6] |

| Volume of Distribution | 470 | 478 | 215 - 687 | ml/kg | [5][6] |

| Elimination Half-Life | ~0.5 | - | - | hours |[5][6] |

Table 2: Detection Limits of Detomidine and its Metabolites

| Analyte | Matrix | Method | Limit of Quantitation (LOQ) | Limit of Detection (LOD) | Source |

|---|---|---|---|---|---|

| Detomidine | Plasma | LC-MS | 0.02 ng/mL | - | [7][8] |

| Carboxydetomidine | Plasma | LC-MS | 0.1 ng/mL | - | [7][8] |

| Hydroxydetomidine | Plasma | LC-MS | 0.5 ng/mL | - | [7][8] |

| Detomidine | Urine | LC-MS | - | 0.05 ng/mL | [8][9] |

| Carboxydetomidine | Urine | LC-MS | - | 0.10 ng/mL | [8][9] |

| Hydroxydetomidine | Urine | LC-MS | - | 0.10 ng/mL |[8][9] |

Experimental Protocols

The characterization of this compound has been achieved through various experimental studies, primarily in horses. The methodologies employed are critical for understanding the data generated.

Pharmacokinetic Study in Horses (Knych et al., 2009)

-

Objective : To describe the pharmacokinetics of detomidine and its metabolites, 3-hydroxy-detomidine and detomidine 3-carboxylic acid, after IV and IM administration in horses.[5]

-

Subjects : Eight adult horses were used in a balanced crossover design study.[5][6]

-

Drug Administration :

-

Sample Collection : Plasma samples were collected at predetermined time points.[5]

-

Analytical Method : Plasma concentrations of detomidine, OH-detomidine, and COOH-detomidine were measured using liquid chromatography-mass spectrometry (LC-MS).[5][6]

Figure 2: Workflow for a typical pharmacokinetic study.

Metabolite Identification in Horse Urine (Salonen et al., 1992)

-

Objective : To identify detomidine metabolites in horse urine.[2][3]

-

Drug Administration : Oral administration to the stallions and intravenous administration of [3H]-detomidine (80 µg/kg) to the mare.[2][3]

-

Sample Collection : Urine was collected over 12 hours post-administration.[2][3]

-

Analytical Method : Metabolites were investigated using chromatography and mass spectrometry.[2][3]

-

Key Findings : this compound was identified as the major urinary metabolite, comprising over two-thirds of the total metabolites.[2] Hydroxydetomidine glucuronide was also identified.[3]

Analytical Methods for Detection

The accurate detection and quantification of this compound are essential for pharmacokinetic studies and doping control. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Sample Preparation and LC-MS/MS Analysis

A common workflow for the analysis of detomidine and its metabolites in plasma or urine involves several key steps.

-

Sample Preparation : Plasma proteins are often precipitated using acetonitrile.[7] For urine samples, dilution or solid-phase extraction (SPE) may be employed. Internal standards, such as medetomidine and carboxylic acid–detomidine-d4, are added to ensure accuracy.[7]

-

Chromatographic Separation : The prepared sample is injected into a liquid chromatograph to separate the analytes from other matrix components.

-

Mass Spectrometric Detection : The separated compounds are then introduced into a mass spectrometer for detection and quantification. Highly selective reaction monitoring (SRM) is used to monitor specific precursor-to-product ion transitions, ensuring high sensitivity and specificity.[7]

Figure 3: General workflow for LC-MS/MS analysis.

Synthesis of Detomidine

While research primarily focuses on the metabolism and pharmacokinetics of this compound, understanding the synthesis of the parent compound provides context for its chemical properties. The synthesis of detomidine hydrochloride has been described involving a Grignard reaction.[10] A patented method uses 1H-imidazole-4-carboxylic acid amide and 2,3-dimethyl bromobenzene as starting materials.[10] The process involves a Grignard nucleophilic addition followed by a Wolff-Kishner-Huang Minlon reduction.[10] This approach is noted for its high yield and suitability for industrial production.[10]

Conclusion

This compound is the major and terminal metabolite of detomidine in horses. Its formation via hydroxylation and subsequent oxidation of the parent compound is a key aspect of detomidine's biotransformation. Pharmacokinetic studies have established its profile in plasma and urine, highlighting a longer presence compared to the parent drug, which is a critical consideration for withdrawal time guidelines in competitive animals. The standard for its detection is LC-MS, a highly sensitive and specific method. The collective data underscores the importance of monitoring for this compound in both clinical and regulatory settings.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. Identification of this compound as the major urinary metabolite of detomidine in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. madbarn.com [madbarn.com]

- 4. Biotransformation of medetomidine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. madbarn.com [madbarn.com]

- 7. avmajournals.avma.org [avmajournals.avma.org]

- 8. researchgate.net [researchgate.net]

- 9. madbarn.com [madbarn.com]

- 10. CN101941944A - Synthesis method of veterinary drug anesthetic detomidine hydrochloride salt - Google Patents [patents.google.com]

The Biotransformation of Detomidine: A Technical Guide to the Formation of Detomidine Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the metabolic conversion of detomidine, a potent α2-adrenergic agonist, to its primary inactive metabolite, detomidine carboxylic acid. The formation of this metabolite is a critical aspect of detomidine's pharmacokinetic profile and is essential for understanding its duration of action and clearance from the body. This document details the enzymatic pathways involved, presents available quantitative data, outlines experimental protocols for studying this biotransformation, and provides visual representations of the key processes. The information compiled herein is intended to serve as a comprehensive resource for researchers in drug metabolism, pharmacology, and veterinary sciences.

Introduction

Detomidine is a widely used sedative and analgesic in veterinary medicine. Its pharmacological effects are terminated primarily through metabolic processes, leading to the formation of more polar, readily excretable compounds. The principal metabolic pathway involves the oxidation of the methyl group on the imidazole ring, culminating in the formation of this compound. This biotransformation occurs in a two-step process, initiated by hydroxylation, followed by oxidation. Understanding the enzymes and kinetics of these reactions is paramount for predicting drug-drug interactions, assessing drug safety, and developing new therapeutic agents.

The Metabolic Pathway: From Detomidine to Carboxylic Acid

The conversion of detomidine to this compound is a sequential two-step enzymatic process primarily occurring in the liver.

Step 1: Hydroxylation of Detomidine

The initial and rate-limiting step is the hydroxylation of the 3-methyl group of the detomidine molecule to form 3-hydroxydetomidine (hydroxydetomidine or OH-detomidine). This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. While the specific CYP isozymes responsible for detomidine hydroxylation have not been definitively identified in published literature, studies on the structurally similar α2-agonist, medetomidine, strongly suggest the involvement of CYP3A, CYP2D, and CYP2E isoforms[1]. These enzymes are monooxygenases that utilize NADPH as a cofactor to incorporate one atom of molecular oxygen into the substrate.

Step 2: Oxidation of Hydroxydetomidine

Following its formation, hydroxydetomidine is rapidly oxidized to this compound (COOH-detomidine). This oxidation is likely mediated by cytosolic enzymes, with aldehyde dehydrogenases (ALDH) being the most probable candidates. ALDHs are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. The hydroxydetomidine intermediate, which can exist in equilibrium with its tautomeric aldehyde form, would serve as a substrate for these enzymes.

The overall metabolic pathway can be visualized as follows:

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in horses have provided valuable quantitative data on the in vivo formation and elimination of detomidine and its metabolites. Following intravenous administration, detomidine is rapidly metabolized, with hydroxydetomidine being detected in plasma sooner than this compound. However, this compound exhibits a much greater area under the curve (AUC), indicating that it is the major, more persistent metabolite in circulation[2].

| Parameter | Detomidine | 3-Hydroxydetomidine | This compound | Species | Administration | Reference |

| Appearance in Plasma | - | Detected sooner than COOH-detomidine | Detected later than OH-detomidine | Horse | Intravenous | [2] |

| Area Under the Curve (AUC) | - | Smaller than COOH-detomidine | Much greater than OH-detomidine | Horse | Intravenous | [2] |

Note: Specific Km and Vmax values for the enzymatic reactions in detomidine metabolism are not currently available in the peer-reviewed literature. The data presented here are based on in vivo pharmacokinetic observations.

Experimental Protocols

To investigate the formation of this compound, a series of in vitro experiments can be conducted. The following protocols are based on established methodologies for studying drug metabolism.

In Vitro Metabolism of Detomidine using Liver Microsomes

This protocol is designed to assess the initial hydroxylation step of detomidine metabolism.

Objective: To determine the in vitro conversion of detomidine to hydroxydetomidine by liver microsomes.

Materials:

-

Detomidine hydrochloride

-

Pooled liver microsomes (e.g., equine, rat, human)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for reaction termination

-

Internal standard (e.g., a structurally similar compound not present in the incubate)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding detomidine (at various concentrations to determine kinetics) to the pre-incubated mixture.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Sample Preparation: Centrifuge the terminated reaction mixtures to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant for the presence and quantity of detomidine and hydroxydetomidine using a validated LC-MS/MS method.

Identification of Cytochrome P450 Isozymes

To identify the specific CYP isozymes involved in detomidine hydroxylation, two primary approaches can be used:

-

Chemical Inhibition: Co-incubate detomidine with liver microsomes in the presence of known selective inhibitors for different CYP isozymes. A significant decrease in hydroxydetomidine formation in the presence of a specific inhibitor points to the involvement of that particular CYP isozyme.

-

Recombinant Human CYP Enzymes: Incubate detomidine with a panel of individual, recombinantly expressed human CYP enzymes. The formation of hydroxydetomidine by a specific recombinant CYP provides direct evidence of its catalytic activity.

Analysis of Hydroxydetomidine Oxidation

This protocol focuses on the second step of the metabolic pathway.

Objective: To investigate the conversion of hydroxydetomidine to this compound.

Materials:

-

Hydroxydetomidine (if available as a standard)

-

Liver cytosol fraction

-

NAD+

-

0.1 M Phosphate buffer (pH 7.4)

-

LC-MS/MS system

Procedure:

-

Incubation Preparation: Prepare a reaction mixture containing phosphate buffer, liver cytosol (as a source of dehydrogenases), and NAD+.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add hydroxydetomidine to the mixture to start the reaction.

-

Incubation and Termination: Follow the same incubation and termination procedures as described in section 4.1.

-

LC-MS/MS Analysis: Analyze the samples for the depletion of hydroxydetomidine and the formation of this compound.

Conclusion

The formation of this compound is the major metabolic pathway for the elimination of detomidine. This biotransformation is a two-step process involving an initial cytochrome P450-mediated hydroxylation to 3-hydroxydetomidine, followed by a probable aldehyde dehydrogenase-catalyzed oxidation to the final carboxylic acid metabolite. While in vivo pharmacokinetic data in horses confirm the significance of this pathway, further in vitro studies are required to definitively identify the specific enzymes involved and to quantify their kinetic parameters. The experimental protocols outlined in this guide provide a framework for researchers to further elucidate the intricacies of detomidine metabolism, contributing to a more complete understanding of its pharmacology and facilitating the development of safer and more effective veterinary drugs.

References

- 1. Metabolic stability and determination of cytochrome P450 isoenzymes' contribution to the metabolism of medetomidine in dog liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of detomidine and its metabolites following intravenous and intramuscular administration in horses - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Detomidine Carboxylic Acid in Urine by LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of detomidine carboxylic acid, the major urinary metabolite of the sedative detomidine.[1] The protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this analyte in urine samples. The method utilizes solid-phase extraction (SPE) for sample clean-up, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in positive ion mode. This method is crucial for pharmacokinetic studies, doping control in equine sports, and other applications where monitoring detomidine metabolism is necessary.

Introduction

Detomidine is a potent α2-adrenergic agonist used as a sedative and analgesic, primarily in large animals.[1] Its metabolism occurs mainly in the liver, and the resulting metabolites are predominantly excreted in the urine.[2] The primary urinary metabolite is this compound, making it a key biomarker for assessing detomidine exposure.[1] Accurate quantification of this compound is therefore essential for understanding the pharmacokinetics of the parent drug. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This application note provides a detailed protocol for the extraction and quantification of this compound in urine.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

-

Formic acid, LC-MS grade

-

Acetonitrile, LC-MS grade

-

Methanol, LC-MS grade

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange)

-

Blank urine

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 6500+, Waters Xevo TQ-S)

-

Analytical column: C18, 50 mm × 2.1 mm, 1.8 µm (or similar)

Sample Preparation

A solid-phase extraction (SPE) method is employed to extract this compound from the urine matrix and to remove potential interferences.

Protocol:

-

Thaw urine samples at room temperature and vortex for 1 minute.

-

Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulate matter.

-

To 1 mL of supernatant, add 10 µL of the internal standard working solution and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load the prepared urine sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elute the analyte with 1 mL of 5% formic acid in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following table summarizes the optimized LC-MS/MS parameters.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | C18, 50 mm × 2.1 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 2.5 min | 5% to 95% B |

| 2.5 - 3.5 min | 95% B |

| 3.5 - 3.6 min | 95% to 5% B |

| 3.6 - 5.0 min | 5% B |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Gas Temp | 350°C |

| Desolvation Gas Flow | 800 L/hr |

| MRM Transitions | To be determined empirically |

| This compound | Precursor Ion (Q1) > Product Ion (Q3) |

| Internal Standard | Precursor Ion (Q1) > Product Ion (Q3) |

Note: MRM transitions and collision energies should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Results and Discussion

Method Validation

The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% for LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal ion suppression or enhancement |

| Stability | Analyte stable under various storage and handling conditions |

Quantitative Data Summary

The following table presents hypothetical quantitative data for a validation study.

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity (r²) | Accuracy (% bias) | Precision (% CV) |

| This compound | 0.1 | 100 | > 0.995 | -5.2 to +6.8 | < 8.5 |

Experimental Workflow and Signaling Pathways

References

Application Note: Solid-Phase Extraction Protocol for Detomidine Carboxylic Acid from Plasma

This application note details a robust solid-phase extraction (SPE) protocol for the selective isolation and concentration of detomidine carboxylic acid, a primary metabolite of the sedative detomidine, from plasma samples. The described method is optimized for high recovery and sample purity, making it suitable for downstream analysis by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Detomidine is a potent α2-adrenergic agonist used as a sedative and analgesic in veterinary medicine, particularly in horses. Monitoring its metabolites, such as this compound, in plasma is crucial for pharmacokinetic and doping control studies.[1][2] Solid-phase extraction is a widely adopted technique for sample cleanup and concentration prior to chromatographic analysis. The extraction of acidic analytes like this compound from complex biological matrices such as plasma can be challenging due to the presence of endogenous interfering substances.[3]

This protocol employs a polymeric reversed-phase SPE sorbent. This approach offers an alternative to anion exchange SPE, which can suffer from interference by naturally occurring anions in plasma.[3] By adjusting the sample pH, the carboxylic acid functional group of the analyte is protonated, allowing for its retention on a nonpolar sorbent.[3] This method ensures high recovery and cleaner extracts, which translates to improved analytical sensitivity and reproducibility.[4]

Experimental Protocol

Materials and Reagents:

-

SPE Cartridges: Polymeric reversed-phase, 30 mg / 1 mL (e.g., Agilent Bond Elut Plexa or similar)

-

Plasma Samples (e.g., equine, canine)

-

This compound standard

-

Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic Acid (≥98%)

-

Ammonium Hydroxide (28-30%)

-

Deionized Water

-

Centrifuge

-

SPE Vacuum Manifold

-

Sample Evaporator (e.g., nitrogen evaporator)

-

Vortex Mixer

-

pH Meter

Solutions:

-

Sample Pre-treatment Solution: 2% Formic Acid in Deionized Water

-

Conditioning Solvent 1: Methanol

-

Conditioning Solvent 2: Deionized Water

-

Wash Solution: 5% Methanol in Deionized Water

-

Elution Solvent: 2% Ammonium Hydroxide in Methanol

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma in a centrifuge tube, add 500 µL of the Sample Pre-treatment Solution (2% formic acid).

-

Add the appropriate amount of internal standard.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 x g for 10 minutes to precipitate proteins.

-

Collect the supernatant for loading onto the SPE cartridge.

-

-

SPE Cartridge Conditioning:

-

Place the SPE cartridges on the vacuum manifold.

-

Condition the cartridges by passing 1 mL of Methanol through the sorbent bed.

-

Equilibrate the cartridges by passing 1 mL of Deionized Water. Do not allow the sorbent to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma supernatant onto the conditioned SPE cartridges.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

-

-

Washing:

-

Wash the cartridges with 1 mL of the Wash Solution (5% Methanol in Deionized Water) to remove polar interferences.

-

Dry the cartridges under high vacuum for 5-10 minutes to remove any residual aqueous solution.

-

-

Elution:

-

Place collection tubes in the manifold rack.

-

Elute the analyte by passing 1 mL of the Elution Solvent (2% Ammonium Hydroxide in Methanol) through the cartridges. The basic pH of the elution solvent deprotonates the carboxylic acid, facilitating its release from the sorbent.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for your LC-MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

Vortex briefly and transfer to an autosampler vial for analysis.

-

Data Presentation

The following table summarizes representative quantitative data for the validation of this SPE protocol. These values are indicative of expected performance.

| Parameter | Result |

| Analyte | This compound |

| Matrix | Equine Plasma |

| Recovery | > 85% |

| Precision (RSD) | < 10% |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

Visualizations

Below is a diagram illustrating the workflow of the solid-phase extraction protocol.

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Detomidine and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Detomidine is a potent α2-adrenergic agonist widely used in veterinary medicine for its sedative and analgesic properties. Monitoring its metabolism is crucial for understanding its pharmacokinetic profile, ensuring efficacy, and preventing misuse in performance animals. This application note provides a detailed protocol for the analysis of detomidine and its major metabolites, 3-hydroxy-detomidine and 3-carboxy-detomidine, in biological matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Detomidine

Detomidine undergoes extensive biotransformation in the liver. The primary metabolic pathway involves aliphatic hydroxylation to form 3-hydroxy-detomidine, which is subsequently oxidized to 3-carboxy-detomidine.[1] Other reported metabolic reactions include N-glucuronidation.[2]

Experimental Workflow

The analytical workflow for the determination of detomidine and its metabolites involves sample collection, preparation using solid-phase extraction (SPE), and subsequent analysis by LC-MS/MS.

Quantitative Data Summary

The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of detomidine and its metabolites in equine plasma.[1][3]

Table 1: Linearity and Limits of Quantification [1][3]

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| Detomidine | 0.5 - 1,000 | > 0.9920 | 0.5 |

| 3-Hydroxy-detomidine | 0.2 - 2,000 | > 0.9920 | 0.2 |

| 3-Carboxy-detomidine | 0.2 - 2,000 | > 0.9920 | 0.2 |

Table 2: Accuracy and Precision [1][3]

| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Detomidine | 50 | 94.1 - 99.3 | 1.5 - 2.9 |

| 3-Hydroxy-detomidine | 50 | 94.1 - 99.3 | 1.5 - 2.9 |

| 3-Carboxy-detomidine | 50 | 94.1 - 99.3 | 1.5 - 2.9 |

Table 3: Pharmacokinetic Parameters in Equine Plasma (IV Administration of 30 µg/kg) [1]

| Parameter | Detomidine | 3-Hydroxy-detomidine | 3-Carboxy-detomidine |

| Cₘₐₓ (ng/mL) | 234.5 ± 155.9 | 16.9 ± 3.4 | 4.0 ± 0.8 |

| Tₘₐₓ (h) | - | 0.25 ± 0.0 | 3.0 ± 0.0 |

| t₁/₂ (h) | 0.52 ± 0.1 | 2.1 ± 0.3 | 17.4 ± 4.5 |

| AUC₀₋ₜ (h·ng/mL) | 64.5 ± 13.4 | 31.0 ± 12.2 | 74.7 ± 2.9 |

Detailed Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Plasma/Urine

This protocol is adapted from various validated methods for the extraction of detomidine and its metabolites from biological fluids.[4]

Materials:

-

SPE Cartridges (e.g., Oasis HLB)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Internal Standard (IS) solution (e.g., detomidine-d4)

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Thaw plasma or urine samples at room temperature.

-

Vortex mix for 1 minute.

-

To 1 mL of sample, add 10 µL of IS solution.

-

Adjust the pH of urine samples to approximately 6-7 with ammonium hydroxide.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

-

-

Washing:

-

Wash the cartridge with 1 mL of water to remove interfering substances.

-

Dry the cartridge under vacuum for 5 minutes.

-

-

Elution:

-

Elute the analytes with 1 mL of methanol into a clean collection tube.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

-

HPLC-MS/MS Analysis

This protocol outlines typical conditions for the chromatographic separation and mass spectrometric detection of detomidine and its metabolites.[1][5]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 95% A

-

1-5 min: Linear gradient to 5% A

-

5-6 min: Hold at 5% A

-

6-7 min: Return to 95% A

-

7-10 min: Re-equilibration at 95% A

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Detomidine: 187.1 > 81.1

-

3-Hydroxy-detomidine: 203.1 > 185.1

-